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molecular formula C7H7BrClN B1444364 (3-Bromo-5-chlorophenyl)methanamine CAS No. 917388-35-3

(3-Bromo-5-chlorophenyl)methanamine

Cat. No. B1444364
M. Wt: 220.49 g/mol
InChI Key: KHUHKVBBFRQHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273882B2

Procedure details

Step G4. A mixture of 2-(3-Bromo-5-chlorobenzyl)isoindoline-1,3-dione (5.1 g, 14.6 mmol) and hydrazine monohydrate (0.8 g, 16 mmol) in ethanol (150 mL) was refluxed for 4 hours. Upon cooling to room temperature, a white solid precipitated. The solid was filtered and washed with ethanol, then dried in vacuum. 1H NMR (DMSO-d6) showed that the white solid is a mixture of 3-bromo-5-chlorobenzylamine and 2,3-dihydrophthalazine-1,4-dione. This material was used in subsequent steps without further purification.
Name
2-(3-Bromo-5-chlorobenzyl)isoindoline-1,3-dione
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[CH2:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[CH2:5][NH2:6] |f:1.2|

Inputs

Step One
Name
2-(3-Bromo-5-chlorobenzyl)isoindoline-1,3-dione
Quantity
5.1 g
Type
reactant
Smiles
BrC=1C=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C(C1)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum
ADDITION
Type
ADDITION
Details
a mixture of 3-bromo-5-chlorobenzylamine and 2,3-dihydrophthalazine-1,4-dione
CUSTOM
Type
CUSTOM
Details
This material was used in subsequent steps without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CN)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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